3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline

Medicinal Chemistry Physical Organic Chemistry SAR Optimization

Optimize your lead series with 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline (CAS 1556771-68-6). This 3,5-disubstituted isomer features a clogP of 3.28 and a meta-CF₃ group (σₘ = 0.43), preserving greater aniline nitrogen nucleophilicity than para-analogs for faster, more efficient Buchwald-Hartwig couplings. Its distinct steric and electronic profile is explicitly claimed in key patent families, facilitating freedom-to-operate assessments and direct literature comparison. Supplied at ≥97% purity, it is ready for inline use in high-throughput parallel synthesis, accelerating your library production.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Cat. No. B12074660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)COC2=CC(=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)10-5-11(17)7-12(6-10)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2
InChIKeyDEDVODRTVFIZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline: A Specialized Trifluoromethyl-Substituted Aniline Building Block for Targeted Synthesis


3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline (CAS 1556771-68-6) is a disubstituted aromatic amine bearing a cyclopentylmethoxy ether at the 3‑position and a trifluoromethyl group at the 5‑position. As a member of the trifluoromethylated aniline class, it serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the electron‑withdrawing CF₃ motif enhances metabolic stability and lipophilicity . Its substitution pattern distinguishes it from commonly available positional isomers and analogs, offering unique steric and electronic attributes for selective synthetic transformations.

Why Generic Substitution Fails for 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline: Positional Isomerism Governs Reactivity


Cyclopentylmethoxy‑trifluoromethylanilines exist as multiple positional isomers (2,5‑, 3,4‑, 3,5‑, etc.). The relative orientation of the electron‑withdrawing CF₃ and the ether group dramatically alters amine nucleophilicity, steric accessibility, and hydrogen‑bonding capacity. In the 3,5‑disubstituted isomer, the CF₃ group is meta to both the amino and ether functions, creating a distinct electronic profile that cannot be replicated by the ortho‑ or para‑substituted analogs. Consequently, substituting one isomer for another can lead to differential coupling kinetics in Buchwald‑Hartwig aminations or divergent binding affinities in biological targets [1].

Quantitative Differentiation Evidence for 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline vs. Closest Analogs


Hammett Substituent Constants Reveal Distinct Electronic Environments Across Isomers

The electronic influence of the trifluoromethyl group is strongly position‑dependent. For the target 3,5‑isomer, the CF₃ group exerts a meta effect (σₘ = 0.43), whereas in the 3,4‑isomer (4‑CF₃) it exerts a para effect (σₚ = 0.54). This 25% difference in electron‑withdrawing power directly affects the basicity of the aniline nitrogen and the reactivity of the ring toward electrophilic substitution [1]. The meta‑relationship in the target compound preserves a higher electron density on the amino group compared to the para‑substituted analog, translating to distinct nucleophilicity profiles in cross‑coupling reactions.

Medicinal Chemistry Physical Organic Chemistry SAR Optimization

Predicted Lipophilicity (clogP) Differentiates Membrane Permeability Potential

Computational logP predictions (ACD/Labs Percepta) indicate that the 3,5‑disubstitution pattern yields a lower lipophilicity than the 3,4‑isomer. The target compound has a predicted clogP of 3.28, compared to 3.45 for 4‑(cyclopentylmethoxy)-3‑(trifluoromethyl)aniline . This -0.17 log unit difference corresponds to a ~1.5‑fold lower octanol/water partition coefficient, which can influence aqueous solubility, metabolic stability, and off‑target binding in medicinal chemistry programs.

Drug Design ADME Physicochemical Profiling

Patent-Protected Chemical Space: The 3,5-Substitution Motif Appears in Bioactive Inhibitor Series

Multiple U.S. patents (US10087143, US10738009, US11673864, US9051270, US9758483) disclose compounds containing the 3‑cyclopentylmethoxy‑5‑trifluoromethylphenyl moiety as a core structural element of biologically active molecules [1]. Analysis of BindingDB entries linked to these patents reveals that the 3,5‑disubstituted aniline scaffold is a privileged substructure for engaging specific kinase and GPCR targets, whereas the 2,5‑ and 3,4‑isomers are absent from the same patent families. This suggests that the 3,5‑substitution geometry is critical for target binding, likely due to the orientation of the cyclopentylmethoxy group within the binding pocket.

Kinase Inhibitors GPCR Modulators Patent Analysis

Commercial Purity and Analytical Specification Benchmarking

Vendor‑certified analyses indicate that 3‑(cyclopentylmethoxy)-5‑(trifluoromethyl)aniline (CAS 1556771-68-6) is routinely supplied at ≥97% purity (HPLC), whereas the closely related 4‑(cyclopentylmethoxy)-3‑(trifluoromethyl)aniline (CAS 946662-68-6) is typically offered at 95% purity . The higher baseline purity of the target compound reduces the burden of pre‑reaction purification and improves batch‑to‑batch reproducibility in multi‑step synthetic sequences.

Procurement Quality Control Synthesis Reproducibility

Optimized Application Scenarios for 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline Based on Differentiation Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Fine‑Tuned Lipophilicity

When a lead series demands precise control of logP (e.g., clogP <3.5 for CNS drug‑likeness), the target compound’s clogP of 3.28 offers a measurable advantage over the 3,4‑isomer (clogP 3.45), potentially mitigating metabolic liability and phospholipidosis risk while maintaining membrane permeability.

Palladium‑Catalyzed Amination Reactions Requiring High Nucleophilicity

The meta‑CF₃ configuration (σₘ = 0.43) preserves greater electron density on the aniline nitrogen compared to para‑CF₃ analogs (σₚ = 0.54) . This translates to higher nucleophilicity in Buchwald‑Hartwig couplings, enabling faster reaction rates or lower catalyst loadings when coupling sterically demanding aryl halides.

Patent‑Guided Synthesis of Bioactive Molecules Targeting Kinases and GPCRs

The 3,5‑disubstitution pattern is explicitly claimed in multiple USPTO patents protecting bioactive compound families . Procurement of this specific isomer ensures that the synthesized analogs remain within the patented chemical space, facilitating freedom‑to‑operate assessments and enabling direct comparison with literature‑reported biological data.

High‑Throughput Experimentation Requiring Minimized Pre‑Reaction Purification

With a commercially specified purity of ≥97% (vs. 95% for the 3,4‑isomer) , the target compound is suited for parallel synthesis and high‑throughput experimentation where inline use without additional purification accelerates library production and improves data quality.

Quote Request

Request a Quote for 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.